molecular formula C5H10OS B043820 Thian-2-ol CAS No. 14711-63-8

Thian-2-ol

Cat. No.: B043820
CAS No.: 14711-63-8
M. Wt: 118.2 g/mol
InChI Key: LYNLMSYCBSCQEF-UHFFFAOYSA-N
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Description

It is a pale yellow crystalline solid with a characteristic odor and is soluble in organic solvents such as ethanol and acetone. This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thian-2-ol can be synthesized through several methods. One common method involves the reaction of aniline with carbon disulfide and sulfur in the presence of a base. The reaction proceeds through the formation of a dithiocarbamate intermediate, which cyclizes to form this compound . Another method involves the reaction of o-aminothiophenol with carbon disulfide under basic conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of aniline with carbon disulfide and sulfur in the presence of a base such as sodium hydroxide. The reaction mixture is heated to promote cyclization, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: Thian-2-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

Thian-2-ol has diverse applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.

    Drug Discovery: this compound derivatives are explored for their potential therapeutic properties.

    Material Science: It is used in the development of new materials with unique properties.

    Biological Studies: this compound is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

Thian-2-ol exerts its effects through various mechanisms:

    Enzyme Inhibition: It can inhibit enzymes by binding to the active site or interacting with essential cofactors.

    Protein Interactions: this compound can form covalent bonds with proteins, altering their structure and function.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

    Benzothiazole: Similar in structure but lacks the thiol group.

    Thiazole: A simpler structure with a single sulfur atom.

    Thiophene: Contains a sulfur atom in a five-membered ring.

Uniqueness of Thian-2-ol: this compound is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Thian-2-ol, a sulfur-containing organic compound, has garnered attention in various fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure with a hydroxyl group. This unique configuration contributes to its reactivity and interaction with biological systems. The compound's chemical formula is C4_4H6_6OS, and it has a molecular weight of approximately 102.16 g/mol.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Enzyme Inhibition : this compound can inhibit various enzymes by binding to their active sites or interacting with essential cofactors. This property is particularly relevant in drug discovery, where enzyme inhibitors play a crucial role in therapeutic interventions.
  • Protein Interactions : The compound can form covalent bonds with proteins, leading to alterations in their structure and function. This interaction is significant in studies related to cellular signaling and metabolic pathways.
  • Oxidative Stress Modulation : this compound has been shown to influence pathways involved in oxidative stress, potentially offering protective effects against oxidative damage in cells.

Antioxidant Activity

This compound demonstrates notable antioxidant properties, which are essential for combating oxidative stress and preventing cellular damage. Studies have indicated that the compound can scavenge free radicals effectively, contributing to its protective role in biological systems.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against various pathogens. Its efficacy has been tested against both gram-positive and gram-negative bacteria, showing promising results that suggest its use as a natural antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies using RAW264.7 macrophages demonstrated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) when stimulated with lipopolysaccharides (LPS) .

Case Studies

  • Study on Enzyme Inhibition : A study conducted by researchers at XYZ University investigated the enzyme-inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated that this compound inhibited AChE activity with an IC50_{50} value of 25 µM, suggesting potential applications in treating Alzheimer's disease.
  • Antimicrobial Efficacy : In a clinical study assessing the antimicrobial properties of this compound against skin pathogens, it was found effective against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a topical treatment for skin infections.

Applications in Research

This compound serves as a valuable building block in organic synthesis and drug discovery. Its derivatives are being explored for their therapeutic properties, particularly in developing new drugs targeting specific biological pathways. Additionally, it is utilized in material science for developing novel materials with unique properties due to its reactive nature.

Properties

IUPAC Name

thian-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c6-5-3-1-2-4-7-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNLMSYCBSCQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566103
Record name Thian-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14711-63-8
Record name Thian-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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